N-(5-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
The compound N-(5-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide features a dihydropyrimidinone core substituted with a pyrrolidine ring (5-membered nitrogen heterocycle) and an acetamide group linked to a 5-fluoro-2-methylphenyl moiety. Key structural attributes include:
- Dihydropyrimidinone core: Known for hydrogen-bonding interactions with biological targets.
- Pyrrolidine substituent: Enhances solubility and influences binding kinetics.
- Fluorinated aryl group: Improves bioavailability and metabolic stability.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-5-6-14(19)10-15(12)21-16(24)11-23-17(25)9-13(2)20-18(23)22-7-3-4-8-22/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEHCWKWFQKQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and inhibition of specific enzyme pathways. This article delves into the compound's biological activity, synthesizing available data from various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic ring : The presence of a 5-fluoro-2-methylphenyl group.
- Pyrimidine derivative : A 1,6-dihydropyrimidin moiety that contributes to its biological activity.
- Pyrrolidine ring : This structure is known for enhancing the compound's interaction with biological targets.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably, studies have shown:
- VEGFR Inhibition : Compounds with similar structures have demonstrated potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, derivatives have shown IC50 values ranging from 0.19 nM to 4.8 μM against VEGFR-2 .
The precise mechanism through which this compound exerts its effects involves:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase activity associated with oncogenic signaling pathways.
- Induction of Apoptosis : Certain derivatives promote cell death in cancer cells through apoptotic pathways.
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds:
| Study | Compound | Target | IC50 Value |
|---|---|---|---|
| Soliman et al. (2019) | Compound 4 | VEGFR-2 | 0.48 μM |
| Alanazi et al. (2023) | Compound 15 | VEGFR-2 | 3.12 nM |
| Unnamed Study (2023) | Compound 12 | VEGFR-2 | 4.6 μM |
These findings suggest a promising avenue for developing novel anticancer agents based on the structural framework of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrimidine/Acetamide Moieties
Piperidine vs. Pyrrolidine Substitution
- Target Compound : Contains a pyrrolidine ring (5-membered) at the pyrimidine C2 position. Pyrrolidine’s smaller ring size may improve solubility but reduce metabolic stability compared to larger heterocycles .
- Analog from : Features a piperidine (6-membered) substituent in N-(5-fluoro-2-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide . Piperidine’s increased hydrophobicity and steric bulk could enhance target selectivity and half-life .
Acetamide Linkage Variations
- The target compound’s acetamide connects the dihydropyrimidinone core to a 5-fluoro-2-methylphenyl group, optimizing π-π stacking and hydrophobic interactions.
- Compounds :
- Flumetsulam (triazolopyrimidine sulfonamide): Uses a sulfonamide linkage for herbicidal activity, targeting acetolactate synthase in plants.
- Oxadixyl (oxazolidinyl acetamide): Acts as a fungicide via RNA polymerase inhibition. These examples highlight the role of linkage chemistry in determining biological targets .
Kinase/Enzyme Inhibition Potential
- The dihydropyrimidinone core is associated with kinase inhibition (e.g., EGFR, CDK inhibitors). Pyrrolidine’s electron-rich nitrogen may enhance binding to ATP pockets.
Agrochemical Relevance
Structural and Pharmacokinetic Data
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Ring Size Impact : Pyrrolidine analogs (target compound) may exhibit faster absorption but shorter half-life than piperidine derivatives () due to metabolic oxidation .
- Fluorine Effects : The 5-fluoro substituent on the phenyl group enhances membrane permeability, as seen in agrochemicals like triaziflam .
- Dihydropyrimidinone vs. Triazolopyrimidine: The former’s hydrogen-bonding capacity contrasts with the latter’s rigid triazole ring, affecting target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
